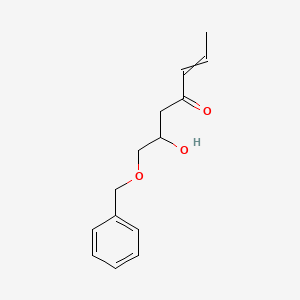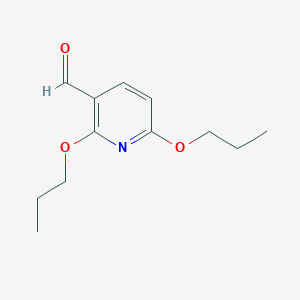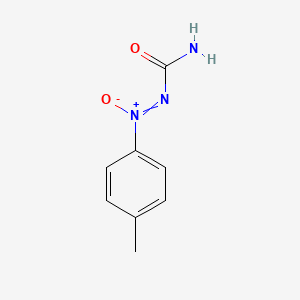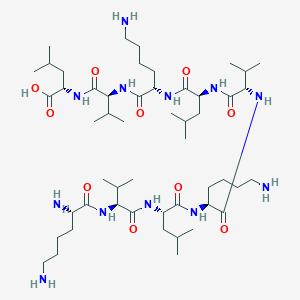![molecular formula C34H62Sn B12527948 Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane CAS No. 820964-77-0](/img/structure/B12527948.png)
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane is an organotin compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with heptyl and non-1-en-2-yl groups, along with three butyl groups attached to the tin atom.
Preparation Methods
The synthesis of Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane typically involves the reaction of a suitable stannane precursor with the corresponding substituted phenyl compound. One common method involves the use of tributyltin hydride and a halogenated phenyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The butyl groups attached to the tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or organometallic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Catalysis: This compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as organotin-based polymers and coatings.
Biological Studies: Organotin compounds, including this one, are studied for their potential biological activity and effects on living organisms.
Mechanism of Action
The mechanism by which Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane exerts its effects depends on the specific reaction or application. In catalytic processes, the tin atom often plays a crucial role in facilitating the reaction by coordinating with other reactants and intermediates. The molecular targets and pathways involved can vary widely, but the tin atom’s ability to form stable bonds with carbon and other elements is a key factor in its reactivity .
Comparison with Similar Compounds
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane can be compared with other organotin compounds, such as:
Tributyltin chloride: A commonly used organotin compound with similar reactivity but different applications.
Triphenyltin hydride: Another organotin compound used in organic synthesis and catalysis.
Tetrabutyltin: A simpler organotin compound with four butyl groups attached to the tin atom.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications compared to other organotin compounds .
Properties
CAS No. |
820964-77-0 |
|---|---|
Molecular Formula |
C34H62Sn |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
tributyl-(2-heptyl-5-non-1-en-2-ylphenyl)stannane |
InChI |
InChI=1S/C22H35.3C4H9.Sn/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2;3*1-3-4-2;/h16,18-19H,3-15H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
UXYWHBMQPVNOBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=C(C=C1)C(=C)CCCCCCC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)

![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)



![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)

